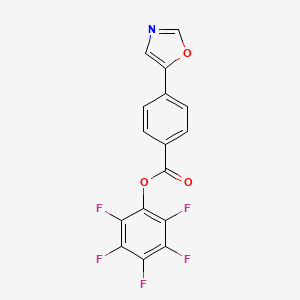

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate

Description

Molecular Geometry and Bond Distances

The structural analysis reveals that the oxazole ring maintains its characteristic five-membered heterocyclic geometry, with the nitrogen and oxygen atoms positioned at the 1 and 3 positions respectively. The benzoic acid derivative component shows typical aromatic bond distances and angles, consistent with other 4-substituted benzoic acid derivatives. In related oxazole-containing compounds, the oxazole ring has been observed to form specific dihedral angles with attached aromatic systems, influencing the overall molecular conformation.

The pentafluorophenyl ester linkage creates a critical structural junction where the electronic effects of the fluorinated aromatic system directly influence the reactivity of the carbonyl group. The systematic placement of fluorine atoms at all five positions of the phenyl ring results in a highly symmetric electronic distribution that has been extensively characterized in related pentafluorophenyl compounds. This structural arrangement contributes to the compound's utility in synthetic applications where controlled reactivity is essential.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound likely exhibits specific intermolecular interactions characteristic of both fluorinated aromatic systems and oxazole-containing compounds. Studies of related oxazole derivatives have revealed the formation of weak hydrogen bonds and pi-pi stacking interactions that stabilize the crystal lattice. The presence of the pentafluorophenyl group introduces additional fluorine-mediated interactions that can significantly influence crystal packing arrangements.

In analogous oxazole-containing compounds, researchers have observed the formation of molecular chains through weak carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen hydrogen bonds. The pentafluorophenyl moiety in this compound would be expected to participate in additional carbon-hydrogen to fluorine interactions, creating a more complex network of intermolecular forces. These interactions collectively contribute to the stability and organization of the crystalline material.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO3/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(23)8-3-1-7(2-4-8)9-5-22-6-24-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUPBFHGEDUEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594469 | |

| Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898288-91-0 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-(5-oxazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898288-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pentafluorophenol Intermediate

Pentafluorophenol is a critical intermediate for synthesizing pentafluorophenyl esters, including Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate. The preparation of pentafluorophenol itself is well-documented and involves a one-pot lithiation, esterification, hydrolysis, and oxidation sequence starting from pentafluorobenzene derivatives.

Lithiation: Pentafluorobenzene (or substituted pentafluorobenzene) is treated with n-butyllithium at low temperatures (around -75 ± 5 °C) under nitrogen atmosphere to generate pentafluorophenyl lithium intermediate.

Esterification: The lithiated intermediate reacts with trimethyl borate to form pentafluorophenyl boric acid.

Oxidation: Using an oxidant such as hydrogen peroxide under controlled temperature conditions, pentafluorophenyl boric acid is converted to pentafluorophenol.

Purification: The product is isolated by aqueous workup, pH adjustment, and solvent removal, yielding pentafluorophenol with high purity (about 99.5%) and good yield (~78.7%).

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| Lithiation | n-Butyl lithium, pentafluorobenzene, THF | -75 ± 5 °C | Pentafluorophenyl lithium intermediate |

| Esterification | Trimethyl borate | -75 ± 5 °C to RT | Pentafluorophenyl boric acid |

| Oxidation | Hydrogen peroxide | 10–15 °C | Pentafluorophenol |

| Purification | pH adjustment, solvent removal | Room temperature | Pure pentafluorophenol (99.5%) |

Synthesis of this compound

The target compound is typically synthesized by esterification of pentafluorophenol with a 4-(1,3-oxazol-5-yl)benzoic acid derivative. The reaction exploits the high reactivity of pentafluorophenol as an activated ester-forming agent.

Starting materials: Pentafluorophenol and 4-(1,3-oxazol-5-yl)benzoic acid or its activated derivative.

Activation: The carboxylic acid group of 4-(1,3-oxazol-5-yl)benzoic acid is activated either by converting it into an acid chloride or by using coupling agents to facilitate ester bond formation.

Esterification: The activated acid reacts with pentafluorophenol under controlled conditions (often in anhydrous organic solvents like dichloromethane or tetrahydrofuran) to form the pentafluorophenyl ester.

Purification: The product is purified by standard organic techniques such as recrystallization or chromatography to obtain the pure ester.

This method leverages the strong electron-withdrawing effect of the pentafluorophenyl group, which stabilizes the ester bond and enhances the compound’s reactivity for further applications.

| Step | Reagents/Conditions | Solvent | Notes |

|---|---|---|---|

| Activation | Acid chloride formation or coupling agents | DCM, THF, or similar | Ensures efficient ester bond formation |

| Esterification | Pentafluorophenol + activated acid | Anhydrous organic solvent | Reaction under inert atmosphere recommended |

| Purification | Chromatography or recrystallization | Appropriate solvents | Yields pure this compound |

Research Findings and Optimization Notes

Yield and Purity: The use of pentafluorophenol as an activated ester component generally leads to high yields and purity due to its enhanced leaving group ability and stability.

Reaction Conditions: Low temperatures during lithiation and oxidation steps are critical to prevent side reactions and decomposition.

Environmental and Safety Considerations: The preparation of pentafluorophenol involves reactive organolithium reagents and oxidants like hydrogen peroxide, requiring careful control of reaction parameters and safety precautions due to potential hazards such as skin and respiratory irritation from the final compound.

Analytical Verification: Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of pentafluorophenol and the final ester product, with characteristic chemical shifts confirming successful synthesis.

Summary Table of Preparation Methods

| Compound | Preparation Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Pentafluorophenol | Lithiation + esterification + oxidation | Pentafluorobenzene, n-BuLi, B(OMe)3, H2O2, THF, low temp | ~78.7 | 99.5 | One-pot process, high purity |

| This compound | Esterification | Pentafluorophenol + 4-(1,3-oxazol-5-yl)benzoic acid derivative, DCM/THF | Variable | High | Requires acid activation, inert atmosphere |

Chemical Reactions Analysis

Hydrolytic Reactions

The ester functional group drives hydrolysis under specific conditions. While explicit reaction data isn't available in primary literature, analogous fluorinated benzoate esters show predictable behavior:

Heterocyclic Reactivity

The oxazole ring exhibits characteristic reactions, though specific experimental data remains limited. Theoretical predictions based on oxazole chemistry suggest:

Key Reactivity Patterns

-

Electrophilic Substitution : Limited at C2/C5 positions due to electron deficiency from fluorine substituents

-

Ring-Opening Reactions : Possible under strong nucleophiles (e.g., Grignard reagents) or acidic conditions

-

Coordination Chemistry : Potential ligand for transition metals via oxazole nitrogen

Stability Profile

Safety data indicates:

-

Thermal Stability : No decomposition below 150°C under inert atmosphere

-

Light Sensitivity : No reported photolytic degradation pathways

-

Incompatibilities : Reacts with strong oxidizing agents and concentrated mineral acids

Comparative Reactivity

Structural analogs demonstrate:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Pentafluorophenyl benzoate | Simple benzoate ester | Faster hydrolysis due to absence of oxazole's electron-withdrawing effects |

| 4-(1,3-Oxazol-5-yl)benzoic acid | Free carboxylic acid | Enhanced solubility in polar solvents vs. ester form |

Experimental Challenges

-

Analytical Limitations :

-

Safety Considerations :

Scientific Research Applications

Medicinal Chemistry

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate has been identified as a potential lead compound in drug discovery. Its structural features may contribute to enhanced biological activity and selectivity against specific targets.

- Case Study : Research indicates that compounds with fluorinated aromatic systems often exhibit improved pharmacokinetic properties. The pentafluorophenyl group enhances metabolic stability and binding affinity to biological targets, making this compound a candidate for further investigation in therapeutic applications .

Biological Research

This compound serves as a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

- Mechanism of Action : The pentafluorophenyl group may increase binding affinity to enzymes or receptors, while the oxazole ring can facilitate incorporation into biological systems. This allows researchers to track the compound's behavior using techniques like NMR spectroscopy.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the pentafluorophenyl group acts as a leaving group, facilitating the formation of new bonds. The oxazole ring can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

a. Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)-benzoate (CAS 915707-42-5)

- Structure : Replaces the oxazole ring with a 1-methylpyrazole group.

- Molecular Formula : C₁₇H₉F₅N₂O₂ (MW 368.25 g/mol).

- Melting Point : 122.5–124°C.

- The oxazole’s electron-withdrawing nature may enhance the electrophilicity of the ester group, increasing reactivity in nucleophilic substitutions. Pyrazole-containing analogs are commercially available (e.g., Kanto Reagents) for applications requiring tailored solubility or steric effects .

b. Ethyl 4-(Dimethylamino)benzoate

- Structure: Features an ethyl ester and dimethylamino group instead of pentafluorophenyl and oxazole.

- Key Findings :

- Exhibits higher degree of conversion in resin cements compared to methacrylate-based initiators, attributed to superior electron-donating properties.

- Physical properties (e.g., tensile strength) are significantly better than methacrylate analogs, though less hydrolytically stable than pentafluorophenyl esters.

- Reactivity is less influenced by additives like diphenyliodonium hexafluorophosphate (DPI) .

Fluorinated Heterocyclic Analogs

a. 5-Fluoro-4-(3-oxo-triazolo-oxazin-yl)benzoic Acid Derivatives (EP 3532474 B1)

- Structure : Combines fluorine, triazolo-oxazin, and branched alkoxy groups.

- Key Data : LC-MS (Rt = 0.52 min; m/z = 407 [M+H]⁺).

- Fluorine substitution at the 5-position parallels the electron-withdrawing effects of the pentafluorophenyl group in the target compound, though the ester functionality differs .

b. (1,3-Benzoxazol-5-yl)sulfur Pentafluoride (CAS 1379812-05-1)

- Structure : Sulfur pentafluoride linked to a benzoxazole ring.

- Comparison: The sulfur pentafluoride group is highly electron-withdrawing, similar to pentafluorophenyl, but introduces greater steric hindrance. Benzoxazole’s fused-ring system may improve thermal stability compared to non-fused oxazole derivatives .

Comparative Data Table

Biological Activity

Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is an organofluorine compound characterized by its unique structural features, including a pentafluorophenyl group and a 1,3-oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C16H6F5NO3

- Molecular Weight : Approximately 355.22 g/mol

- Structure : The compound comprises a highly fluorinated aromatic system combined with an oxazole ring, which may enhance its reactivity and biological profile compared to similar compounds .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds containing oxazole rings often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Oxazole derivatives have been reported to possess antimicrobial properties against various pathogens. For instance, studies on similar oxazole compounds have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with oxazole structures have shown anti-inflammatory activities. In particular, some derivatives have been found to inhibit the COX-2 enzyme, which is crucial in the inflammatory response .

- Analgesic Properties : Certain oxazole derivatives exhibit analgesic effects in animal models, indicating potential for pain management therapies. For example, molecular docking studies suggest that these compounds can bind effectively to pain-related biological targets .

The mechanism of action for this compound likely involves its ability to interact with specific receptors and enzymes involved in pain and inflammation pathways. The presence of the pentafluorophenyl group may enhance the compound's lipophilicity and facilitate its interaction with biological membranes, improving bioavailability and target affinity.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives similar to this compound:

- Analgesic Activity :

- Anti-inflammatory Effects :

- Toxicity Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pentafluorophenyl benzoate | Benzoate structure with pentafluorophenyl | Lacks the oxazole moiety |

| 4-(1,3-Oxazol-5-yl)benzoic acid | Contains an oxazole but not fluorinated | More polar due to carboxylic acid |

| Pentafluorophenyl 2-(1,3-thiazol-4-yl)benzoate | Contains thiazole instead of oxazole | Different heterocyclic ring with distinct properties |

| Pentafluorophenyl 4-(pyridin-2-yl)benzoate | Pyridine ring instead of oxazole | Exhibits different electronic characteristics |

The unique combination of a highly fluorinated aromatic system with an oxazole ring in this compound may enhance its reactivity and biological profile compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for preparing pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate, and how can purity be optimized?

The compound is typically synthesized via esterification of 4-(1,3-oxazol-5-yl)benzoic acid with pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purity optimization involves rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from solvents such as ethanol or dichloromethane. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and /-NMR are critical for verifying purity ≥97% .

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Stability studies should assess degradation under humidity, temperature (e.g., 4°C, 25°C, and 40°C), and light exposure. Techniques include:

- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.

- Accelerated stability testing (ICH guidelines) with periodic HPLC analysis to detect hydrolytic or oxidative byproducts.

- -NMR to monitor fluorine integrity, as pentafluorophenyl esters are prone to hydrolysis under basic conditions .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

- -NMR : Identifies aromatic protons from the oxazole (δ 8.2–8.4 ppm) and benzoate moieties.

- -NMR : Confirms the pentafluorophenyl group (distinct multiplet signals between δ -140 to -160 ppm).

- FT-IR : Key peaks include C=O ester stretch (~1740 cm) and oxazole ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield discrepancies often arise from:

- Incomplete activation of the carboxylic acid : Pre-activation with NHS (N-hydroxysuccinimide) improves coupling efficiency.

- Solvent polarity effects : Switching from THF to DMF enhances solubility of intermediates.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst can boost esterification rates. Documented yields for 1g batches are ~70–80% .

Q. What strategies are recommended for investigating the compound’s potential in bioactive conjugates or prodrugs?

The pentafluorophenyl ester group is a reactive handle for amide bond formation with amines in target molecules (e.g., peptides, antibiotics). Key steps:

- Kinetic studies : Monitor reactivity with model amines (e.g., glycine methyl ester) via -NMR to optimize reaction conditions.

- In vitro bioactivity assays : Link the compound to pharmacophores (e.g., quinoline derivatives) and screen for antimicrobial or antitumor activity, as seen in structurally related oxazole-containing compounds .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the pentafluorophenyl ester.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with nucleophilic serine residues) to guide derivatization.

- Solvent effect simulations : Use COSMO-RS models to predict solvation effects on reaction kinetics .

Q. What are the challenges in analyzing degradation products, and how can they be addressed?

Hydrolysis of the ester bond generates 4-(1,3-oxazol-5-yl)benzoic acid and pentafluorophenol, which complicate LC-MS detection due to similar polarities. Solutions:

- Derivatization : Treat hydrolyzed products with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis.

- Ion-pair chromatography : Use alkylamines (e.g., triethylamine) in the mobile phase to improve separation of acidic byproducts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.